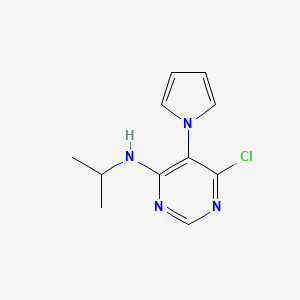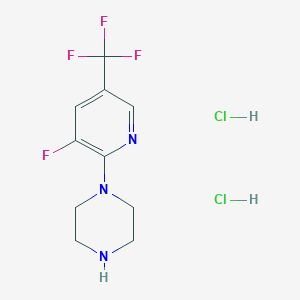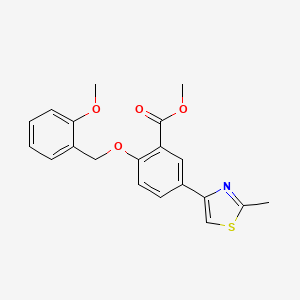
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, an isopropyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
N-Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Pyrrole Substitution: The pyrrole ring can be attached through a nucleophilic substitution reaction using pyrrole and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks the isopropyl group.
6-Chloro-N-methyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Contains a methyl group instead of an isopropyl group.
5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks both the chloro and isopropyl groups.
Uniqueness
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds. The presence of the chloro group, isopropyl group, and pyrrole ring can influence its reactivity, binding affinity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
6-chloro-N-propan-2-yl-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)15-11-9(10(12)13-7-14-11)16-5-3-4-6-16/h3-8H,1-2H3,(H,13,14,15) |
Clé InChI |
VUGUINOQTYHWLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)


![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)






![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
